

Glutamylvaline chemical structure and properties

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Compound of Interest

Compound Name: *Glutamylvaline*

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Glutamylvaline: A Comprehensive Technical Guide

This in-depth technical guide provides a detailed overview of the chemical structure, physicochemical properties, biological roles, and relevant experimental protocols for **Glutamylvaline**. The information is intended for researchers, scientists, and professionals in the field of drug development and biochemical research.

Chemical Structure and Identification

Glutamylvaline, specifically γ -L-Glutamyl-L-valine, is a dipeptide composed of a glutamic acid residue and a valine residue. The two amino acids are linked via a peptide bond between the gamma-carboxyl group of the glutamic acid and the alpha-amino group of the valine.^[1] This gamma-linkage is a critical structural feature that confers resistance to proteolytic cleavage by some enzymes.^[1]

The systematic IUPAC name for γ -**Glutamylvaline** is (2S)-2-amino-5-[[[(1S)-1-carboxy-2-methylpropyl]amino]-5-oxopentanoic acid].^{[1][2]}

Table 1: Chemical Identifiers for γ -**Glutamylvaline**

Identifier	Value
IUPAC Name	(2S)-2-amino-5-[[[(1S)-1-carboxy-2-methylpropyl]amino]-5-oxopentanoic acid[1][2]
SMILES	<chem>CC(C)C(C(=O)O)NC(=O)CCC(C(=O)O)N</chem>
InChI Key	AQAKHZVPOOГУCK-XPUUQOCRSA-N

Physicochemical Properties

Glutamylvaline is a solid at room temperature.[3] Its properties are influenced by the constituent amino acids and the nature of the gamma-peptide bond.

Table 2: Physicochemical Properties of γ -Glutamylvaline

Property	Value	Source
Molecular Formula	C ₁₀ H ₁₈ N ₂ O ₅	[1]
Molecular Weight	246.26 g/mol	[1]
Monoisotopic Mass	246.1216 Da	[1]
Physical State	Solid	[3]
Aqueous Solubility	9.02 g/L (maximal at pH 5-6)	[1][3]
Solubility in DMSO	<1 g/L	[1]
Predicted logP	-2.9	[3]
Predicted pKa (Strongest Acidic)	2.09	[3]
Predicted pKa (Strongest Basic)	9.31	[3]
Decomposition Temperature	>210°C	[1]
Hydrolytic Half-life	48 hours at pH 3; 12 hours at pH 9	[1]

Spectroscopic Data

Spectroscopic methods are crucial for the identification and characterization of **Glutamylvaline**.

Table 3: Spectroscopic Data for γ -**Glutamylvaline**

Spectroscopic Method	Key Features
Mass Spectrometry (ESI-MS/MS)	Predominant $[M+H]^+$ ion at m/z 247.13. Characteristic fragment ions at m/z 130.05 (Val- H_2O^+) and m/z 84.04 (Glu- γ -CH ₂ CH ₂ ⁺). [1]
Infrared (IR) Spectroscopy	Key absorptions (KBr): 3321 cm ⁻¹ (N-H stretch), 1712 cm ⁻¹ (C=O, γ -carboxyl), 1654 cm ⁻¹ (amide I band).
¹ H and ¹³ C NMR Spectroscopy	While detailed experimental data is not readily available in the literature, NMR is used for structural confirmation. Predicted spectra are available in databases such as the Human Metabolome Database (HMDB).

Biological Role and Signaling Pathways

Glutamylvaline is an endogenous metabolite found in humans and has been reported in various organisms, including *Saccharomyces cerevisiae*.[\[4\]](#) It is considered an incomplete breakdown product of protein digestion or catabolism.[\[3\]](#) Beyond its metabolic role, **Glutamylvaline** exhibits significant biological activities, particularly in taste perception and cellular signaling.

"Kokumi" Taste Sensation

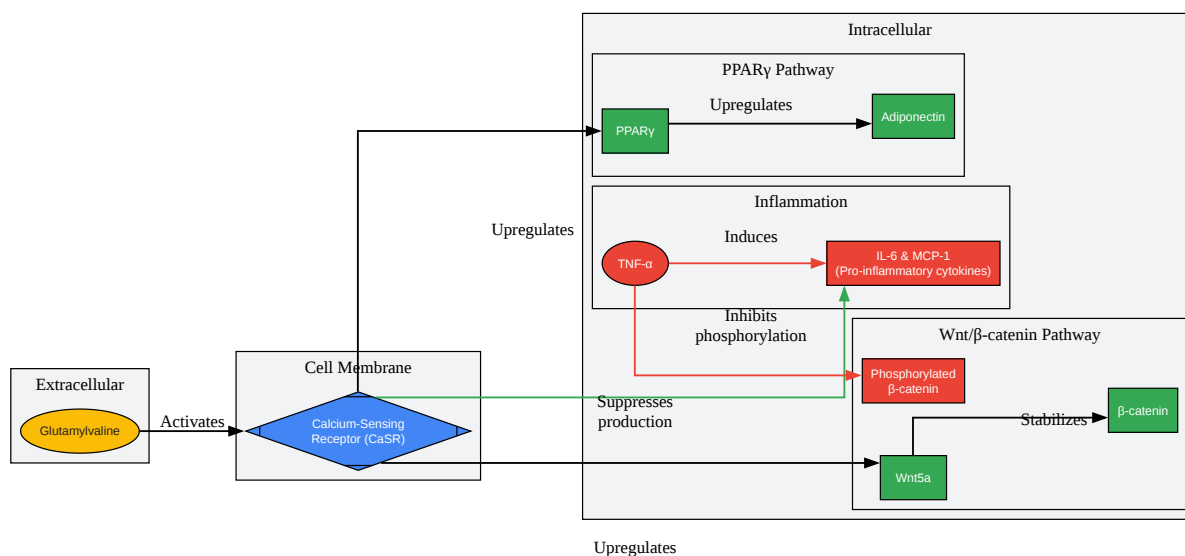
Glutamylvaline is recognized as a "kokumi" substance, which enhances the basic tastes of umami, sweet, salty, and sour, and imparts a sense of richness, mouthfulness, and continuity to foods.[\[5\]](#) It is believed to exert this effect through allosteric modulation of the calcium-sensing receptor (CaSR) on the tongue.[\[6\]](#) Molecular modeling studies suggest that in the presence of

monosodium glutamate (MSG), **Glutamylvaline** interacts with amino acid residues in the umami taste receptor T1R1, leading to an enhanced umami taste.[1]

Calcium-Sensing Receptor (CaSR) Signaling and Anti-inflammatory Effects

In adipocytes, **Glutamylvaline** has been shown to exert anti-inflammatory effects through the activation of the Calcium-Sensing Receptor (CaSR), a G-protein coupled receptor.[2] Activation of CaSR by **Glutamylvaline** in 3T3-L1 mouse adipocytes leads to a signaling cascade that suppresses the production of pro-inflammatory cytokines such as IL-6 and MCP-1 induced by TNF- α . [2]

Furthermore, this CaSR activation modulates the crosstalk between the Wnt/ β -catenin and PPAR γ pathways.[2] It restores the phosphorylation of β -catenin that is inhibited by TNF- α and enhances the expression of PPAR γ and adiponectin.[2]



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Glutamyvaline-activated CaSR signaling pathway.

Experimental Protocols

Enzymatic Synthesis of γ -Glutamyvaline

An established method for synthesizing γ -Glutamyvaline involves the use of bacterial γ -glutamyltranspeptidase (GGT).[7]

Materials:

- L-Glutamine (Gln)
- L-Valine (Val)
- Bacterial γ -glutamyltranspeptidase (GGT)
- NaOH for pH adjustment
- Trichloroacetic acid (TCA)
- Dowex 1 x 8 column
- Acetic acid

Procedure:

- Prepare a reaction mixture containing 20 mM Gln and 300 mM Val.[\[7\]](#)
- Adjust the pH of the mixture to 10 with NaOH.[\[7\]](#)
- Add GGT to a final concentration of 0.04 U/ml.[\[7\]](#)
- Incubate the reaction mixture at 37°C for 3 hours.[\[7\]](#)
- Terminate the reaction by adding 1/10 volume of 100% TCA.[\[7\]](#)
- Filter the mixture and analyze the product formation by HPLC. An 88% yield of γ -Glu-Val can be expected under these optimal conditions.[\[7\]](#)

Purification:

- Load the reaction mixture onto a Dowex 1 x 8 column.
- Wash the column with water and 0.1 N acetic acid.
- Elute γ -Glu-Val with 0.5 N acetic acid.
- Collect and lyophilize the fractions containing the purified product.[\[7\]](#)

Quantification of γ -Glutamylvaline in Biological Samples using UHPLC-MS/MS

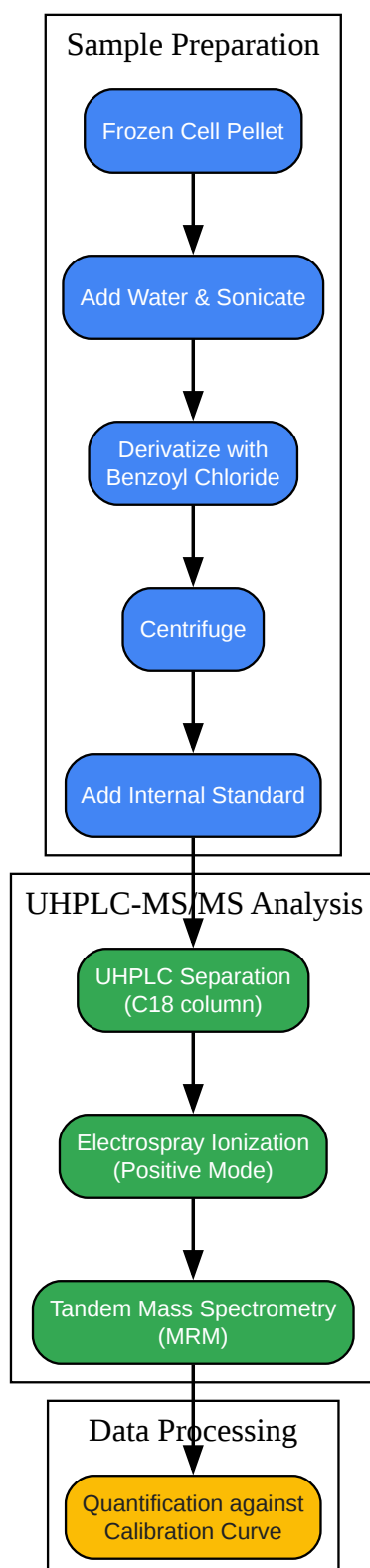
A validated method for the quantification of γ -**Glutamylvaline** in cellular extracts has been developed.[\[7\]](#)

Sample Preparation:

- To a frozen cell pellet, add water and sonicate to lyse the cells.
- Derivatize the sample with benzoyl chloride.
- Centrifuge the derivatized sample.
- Add an internal standard solution (e.g., $^{13}\text{C}_6$ -benzoylated γ -Glu-Val).[\[7\]](#)

UHPLC-MS/MS Analysis:

- Chromatographic Separation: Use a reverse-phase column (e.g., C18) with a mobile phase gradient of water with 0.1% formic acid and acetonitrile.[\[1\]](#)
- Ionization: Employ electrospray ionization (ESI) in positive mode.[\[1\]](#)
- Detection: Use multiple reaction monitoring (MRM) to monitor the precursor ion $[\text{M}+\text{H}]^+$ and its characteristic fragment ions.[\[1\]](#)
- Quantification: Generate a calibration curve using standards of known concentrations to determine the concentration of γ -**Glutamylvaline** in the samples.



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